5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid
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Overview
Description
The compound is a derivative of pyrazole, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles and their derivatives can be synthesized through various methods. For example, one method involves the cyclocondensation reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide . Another method involves the formylation of semicarbazone via the Vilsmeier–Haack reaction .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and varies based on the specific substituents attached to the pyrazole ring . For instance, the crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, often influenced by the substituents on the pyrazole ring. For example, some pyrazole derivatives have shown luminescent and fluorescent properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a pyrazole derivative would depend on its specific structure. For instance, 1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine, a related compound, has a molecular weight of 139.20 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Precursor for Condensed Pyrazoles : The title compound is used as a precursor in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles with potential applications in organic synthesis (Arbačiauskienė et al., 2011).
Structural Diversity in Metal Coordination Polymers : This compound plays a role in the synthesis of metal coordination polymers. These polymers have diverse structures and are of interest for their potential applications in materials science and coordination chemistry (Cheng et al., 2017).
Applications in Pharmacology and Biomedical Research
Anticancer Properties : It serves as a starting material for the synthesis of derivatives with potential anticancer properties. These derivatives are structurally similar to biogenic purines and have been evaluated for their antiproliferative activities (Jose, 2017).
Antibacterial and Antifungal Agents : Derivatives of the compound have been synthesized and tested for antibacterial and antifungal activities, showing promising results against various microorganisms (Sanjeeva et al., 2022).
Other Scientific Applications
Optical Nonlinearity Studies : Certain derivatives have been studied for their optical nonlinearity, indicating potential applications in optical limiting technologies (Chandrakantha et al., 2013).
Synthesis of Novel Heterocyclic Compounds : The compound aids in the synthesis of diverse heterocyclic compounds, which can be further modified for various scientific studies, including the investigation of biological activities (Vysokova et al., 2017).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been reported to have significant effects on various biochemical pathways, contributing to their pharmacological activities .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption and distribution .
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of such compounds .
Future Directions
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-5-6(4-10-12)8-3-7(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXULXSUNMRZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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